N-(-3-Acetylthiopropyl)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSBRSBDZXURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408586 | |
| Record name | N-(-3-Acetylthiopropyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221218-66-2 | |
| Record name | N-(-3-Acetylthiopropyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Acetylthiopropyl Phthalimide
Conventional and Novel Synthetic Routes to N-(-3-Acetylthiopropyl)phthalimide
This compound, a derivative of phthalimide (B116566), is synthesized through various chemical reactions. sigmaaldrich.com These methods often involve the formation of the phthalimide structure followed by the introduction of the acetylthiopropyl group or the direct reaction of phthalimide with a suitable precursor already containing this group.
Phthalic Anhydride (B1165640) and 3-Mercaptopropionic Acid Condensation Routes
The synthesis of N-substituted phthalimides can be achieved through the condensation of phthalic anhydride with primary amines. organic-chemistry.orgnih.govyoutube.com This reaction typically occurs at high temperatures and can be facilitated by dehydrating agents. nih.gov For the synthesis of this compound, a precursor amine containing the 3-acetylthiopropyl moiety would be required. The general mechanism involves a nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. researchgate.net Subsequent heating promotes intramolecular cyclization via dehydration to yield the final phthalimide product. youtube.com
Acetylation of Thiol Precursors for this compound Formation
Another synthetic approach involves the initial synthesis of an N-(3-mercaptopropyl)phthalimide precursor, which is then acetylated to yield the final product. This strategy separates the formation of the phthalimide ring from the introduction of the acetyl group. The thiol precursor can be prepared through various methods, and its subsequent acetylation can be achieved using acetylating agents like acetic anhydride or acetyl chloride. This method allows for a more controlled synthesis and purification of the intermediate and final products.
Strategic N-Alkylation of Phthalimide via Gabriel Synthesis Analogues
The Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides. thermofisher.comorgoreview.commasterorganicchemistry.com This reaction can be adapted to synthesize N-substituted phthalimides. thermofisher.comorgoreview.commasterorganicchemistry.com In the context of this compound synthesis, this would involve the N-alkylation of phthalimide or its potassium salt with a 3-acetylthiopropyl halide. libretexts.orgbyjus.com
The first step is the deprotonation of phthalimide using a base like potassium hydroxide (B78521) or potassium carbonate to form the nucleophilic phthalimide anion. orgoreview.combyjus.comyoutube.com This anion then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide, in this case, a derivative of 3-acetylthiopropane. masterorganicchemistry.comyoutube.com The use of aprotic polar solvents like dimethylformamide (DMF) can facilitate this reaction. thermofisher.comiu.edu
| Reagent | Role |
| Phthalimide | Starting material, source of the phthalimide group. |
| Base (e.g., KOH, K2CO3) | Deprotonates phthalimide to form the nucleophile. |
| 3-Acetylthiopropyl halide | Alkylating agent, provides the N-substituent. |
| Solvent (e.g., DMF) | Provides a medium for the reaction. |
This method is advantageous as it avoids the over-alkylation that can occur when using ammonia (B1221849) directly. orgoreview.combyjus.com The resulting N-alkyl phthalimide is stable and can be isolated. youtube.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the base and alkylating agent.
For Gabriel-type syntheses, dimethylformamide (DMF) is often considered an effective solvent. thermofisher.com The reaction temperature can influence the reaction rate and the formation of byproducts. While some alkylations require heating, milder conditions are often preferred to prevent degradation of the reactants or products. iu.edu The choice of base is also critical; stronger bases can lead to faster deprotonation of phthalimide but may also promote side reactions. The reactivity of the alkyl halide (iodide > bromide > chloride) will also impact the reaction conditions required.
Recent research has focused on developing more efficient and milder conditions for N-alkylation. For instance, some methods employ catalytic amounts of reagents to improve efficiency. researchgate.net The optimization process often involves systematically varying these parameters to find the ideal combination for a specific synthesis.
| Parameter | Influence on Reaction |
| Solvent | Affects solubility of reactants and reaction rate. |
| Temperature | Influences reaction rate and potential for side reactions. |
| Base | Affects the rate of phthalimide deprotonation. |
| Alkyl Halide Reactivity | Determines the ease of the SN2 reaction. |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in the pharmaceutical and chemical industries. mdpi.comjddhs.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com
Solvent-Free Synthesis and Environmentally Benign Media
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com This has led to the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents. mdpi.comrsc.org For the synthesis of phthalimide derivatives, methods using water or mixtures of water and ethanol (B145695) under high-temperature and high-pressure conditions have been developed. rsc.org These methods can lead to the direct formation of pure crystalline products, reducing the need for extensive purification. rsc.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. jddhs.com In some cases, reactions can be carried out under solvent-free conditions using microwave irradiation, leading to high yields in a short amount of time. researchgate.net The development of such methods for the synthesis of this compound could offer significant environmental and economic advantages. Research into sustainable approaches for similar reactions, such as using supercritical carbon dioxide, has also been explored. researchgate.net
Catalytic Methods for Enhanced Atom Economy
The synthesis of N-substituted phthalimides, including the precursor to this compound, has traditionally been approached via methods like the Gabriel synthesis. However, such pathways are known for their poor atom economy, often generating stoichiometric quantities of byproducts that are not incorporated into the final molecule. primescholars.comnih.gov This inefficiency has driven the development of advanced catalytic methods that maximize the incorporation of atoms from reactants into the desired product. researchgate.net
The synthesis of this compound typically involves the initial formation of an N-alkylated phthalimide intermediate, such as N-(3-halopropyl)phthalimide, followed by the introduction of the acetylthio group. Modern catalytic strategies focus on making this first step more efficient. These methods often seek to avoid pre-functionalized starting materials and harsh reaction conditions. nih.gov
Transition Metal Catalysis: Transition metals, particularly palladium, have been employed in novel cycloaddition and carbonylation reactions to construct the phthalimide core. nih.govrsc.org For instance, palladium-catalyzed [4+1] cycloaddition reactions or carbonylative cyclization of aromatic amides provide direct routes to functionalized phthalimides. nih.govrsc.org While powerful, these methods can be limited by the cost and potential toxicity of the metal catalysts.
Organocatalysis: A milder, metal-free alternative is the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). NHC-catalyzed processes can facilitate the synthesis of N-aryl phthalimides from phthalamic acids under significantly milder conditions than traditional condensation reactions. nih.govchemrxiv.org This approach involves the in situ activation of the carboxylic acid, followed by an atroposelective amidation, leading to high yields and enantioselectivities. nih.govchemrxiv.org
Metal-Free Dehydrogenative Coupling: Another advanced strategy involves the direct functionalization of C-H bonds. PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions can form N-alkoxyphthalimide products without the need for a metal catalyst. nih.gov These reactions are noted for their operational simplicity, use of readily available starting materials, and broad substrate scope. nih.gov
The following table provides a comparative overview of these catalytic approaches.
| Catalytic Method | Catalyst Type | Typical Reactants | Key Advantages | Reference |
| Transition Metal Catalysis | Palladium (Pd), Copper (Cu), Cobalt (Co) | 2-Iodobenzamides, Aryl Halides, CO | High efficiency, Novel bond formations | nih.govrsc.org |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Phthalamic Acids, Aniline Derivatives | Mild conditions, Metal-free, High enantioselectivity | nih.govchemrxiv.org |
| Dehydrogenative Coupling | PIDA (Oxidant) | N-Hydroxyphthalimide, Aryl Ketones | Catalyst-free, Operational simplicity, Good yields | nih.gov |
Scalable Synthesis and Industrial Implications for Research Material Production
The availability of this compound for research purposes is directly linked to the ability to produce its core chemical structure on a larger scale. The industrial synthesis of N-alkylphthalimides has evolved from batch processes to more efficient, continuous methods that yield high-purity products. google.com
A patented industrial process for the continuous synthesis of N-alkylphthalimides, such as the precursor for the title compound, involves the direct reaction of molten phthalic anhydride with a gaseous alkylamine. google.com This method overcomes the drawbacks of older techniques, such as the need to remove water from aqueous reactions or the formation of difficult-to-remove byproducts in uncontrolled melt reactions. google.com
The process typically utilizes a two-zone reactor system to manage the highly exothermic reaction:
First Reaction Zone: Molten phthalic anhydride is contacted with a stoichiometric excess of an alkylamine in a continuously stirred tank reactor. This zone is maintained at a controlled temperature (e.g., 155-195°C for N-methylphthalimide) to initiate the reaction. google.com
Second Reaction Zone: The reaction mixture is then transferred to a second zone maintained at a higher temperature (e.g., 175-200°C). Additional alkylamine may be added here to ensure the reaction goes to completion. google.com
This continuous, multi-stage approach allows for precise temperature control, preventing the formation of hotspots and byproducts, and enabling the recovery of a substantially pure N-alkylphthalimide product directly from the reactor system. google.com
The industrial implications of such scalable processes are significant. By ensuring a consistent and high-purity supply of the N-alkylated phthalimide precursor, the subsequent synthesis of more complex derivatives like this compound becomes more reliable and cost-effective. This enhanced availability is crucial for its use as a research material in various scientific investigations.
The table below summarizes the key parameters for a scalable, continuous synthesis process for an N-alkylphthalimide intermediate.
| Process Parameter | Description | Typical Value / Condition | Reference |
| Reactants | Molten Anhydride and Gaseous Amine | Phthalic Anhydride, Monomethylamine | google.com |
| Zone 1 Temperature | Temperature of the first stirred tank reactor | 155-195 °C | google.com |
| Zone 2 Temperature | Temperature of the second reaction zone | 175-200 °C | google.com |
| Pressure | Operating pressure in the reaction zones | 15-60 psia (Zone 1), 15-100 psia (Zone 2) | google.com |
| Process Type | Continuous flow process | Continuously Stirred Tank Reactor (CSTR) system | google.com |
| Output | Direct recovery of high-purity product | Substantially pure N-alkylphthalimide | google.com |
Chemical Transformations and Derivatization Strategies of N 3 Acetylthiopropyl Phthalimide
Hydrolysis and Thiol Generation from the Acetyl Thioester Moiety
The acetyl thioester group in N-(3-Acetylthiopropyl)phthalimide serves as a stable precursor to a reactive thiol (mercaptan). The generation of the free thiol is typically achieved through hydrolysis, a process that cleaves the acyl-sulfur bond. Thioesters are generally more reactive towards hydrolysis than their oxygen ester counterparts due to the weaker carbon-sulfur bond and the better leaving group ability of the thiolate anion compared to an alkoxide. gonzaga.edu
Selective Deprotection Methods for Thiol Release
The deprotection of the acetyl group to release the thiol must often be conducted under mild and selective conditions to avoid unintended reactions elsewhere in the molecule, particularly at the phthalimide (B116566) group. A variety of methods have been developed for the chemoselective cleavage of thioesters. nih.gov
Common deprotection strategies include:
Base-Catalyzed Hydrolysis: Treatment with mild bases such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions), aqueous ammonia (B1221849), or sodium bicarbonate can effectively cleave the thioester. rsc.org However, strong basic conditions can also lead to the hydrolysis of the phthalimide group, necessitating careful control of reagents and reaction conditions.
Acid-Catalyzed Hydrolysis: While less common for simple acetyl groups, acidic conditions can also promote hydrolysis. rsc.org
Nucleophilic Thiol Exchange (Thiolysis): A biomimetic approach using other thiols, such as thioglycolic acid or 2-aminothiols like cysteamine, can achieve deprotection via a transthioesterification reaction. nih.govfrontiersin.org This method is often highly efficient and proceeds under mild, near-neutral pH conditions (e.g., pH 8), which helps preserve other sensitive functional groups. frontiersin.org The reaction is driven by the formation of a more stable thioester or, in the case of 2-aminothiols, by a subsequent rapid intramolecular S-to-N acyl transfer. frontiersin.org
Reductive Cleavage: Reagents like sodium borohydride (B1222165) in alcoholic solvents can also be employed for the cleavage of thioesters, although this method may also reduce the phthalimide carbonyls.
| Method | Reagents | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Thiolysis (Homogeneous) | Thioglycolic Acid (TGA) | Aqueous Buffer (pH 8), rt, 24h | Mild conditions, avoids oxidation. | nih.govfrontiersin.org |
| Biomimetic Thiolysis | Cysteamine or L-Cysteine | Aqueous Buffer (pH 8), rt, 30 min | Higher yields, shorter reaction times, mild. | frontiersin.org |
| Base-Catalyzed | NaOMe/MeOH | Methanol, rt | Classic, effective method. | rsc.org |
| Acid-Catalyzed | HCl/MeOH | Methanol, rt or heat | Applicable but can be harsh. | rsc.org |
Kinetic Studies of Hydrolytic Pathways
The hydrolysis of thioesters is thermodynamically more favorable than that of oxygen esters, releasing more free energy. gonzaga.edulibretexts.org The rate of hydrolysis is influenced by pH and the presence of catalysts. Studies on various thioesters show that the reaction is subject to both specific acid and specific base catalysis.
Kinetic analyses reveal that the rate of thiolysis is often significantly faster than the rate of hydrolysis. For example, in one study involving a nickel-acetyl complex, the rate of thiolysis to produce a thioester was found to be at least twofold faster than the rate of hydrolysis to produce acetate. nih.gov The half-life for the uncatalyzed hydrolysis of amide bonds, which are structurally related to the phthalimide group, can be up to 1000 years at neutral pH, highlighting their kinetic stability compared to thioesters. libretexts.org This large difference in reactivity is fundamental to the selective deprotection of the thioacetyl group while leaving the phthalimide intact.
Phthalimide Cleavage for Amine Formation (Gabriel Deprotection Strategies)
The phthalimide group is a cornerstone of the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides. masterorganicchemistry.combyjus.comkhanacademy.org In N-(3-Acetylthiopropyl)phthalimide, cleavage of this group liberates the terminal primary amine, yielding 3-amino-1-propanethiol (after subsequent or concurrent thioester hydrolysis).
Hydrazinolysis and Alternative Methods for N-Deprotection
The classic and most widely used method for cleaving the phthalimide group is the Ing-Manske procedure , which involves reacting the N-alkylphthalimide with hydrazine (B178648) (NH₂NH₂) in an alcoholic solvent like ethanol (B145695). thermofisher.comlibretexts.org The reaction proceeds via nucleophilic attack of hydrazine on one of the phthalimide carbonyls, followed by a second intramolecular attack to form a stable, five-membered phthalhydrazide (B32825) ring, which precipitates from the solution, driving the reaction to completion. libretexts.org This method is highly effective but requires careful handling due to the toxicity of hydrazine. google.com
Given the limitations of traditional methods, several alternatives have been developed:
Sodium Borohydride: Phthalimides can be cleaved in a two-stage, one-pot operation using sodium borohydride (NaBH₄) in isopropanol, followed by treatment with acetic acid. researchgate.netorganic-chemistry.org This offers a mild and efficient route, particularly for substrates where hydrazine might cause side reactions. researchgate.net
Alkanolamines: Heating the phthalimide with an alkanolamine, such as monoethanolamine, provides another alternative. google.com This method avoids the use of hydrazine and can be advantageous on an industrial scale where handling the bulky phthalhydrazide precipitate is problematic. google.com
Acidic or Basic Hydrolysis: Strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions can also hydrolyze the phthalimide to phthalic acid and the desired primary amine. thermofisher.comlibretexts.org However, these harsh conditions are often incompatible with other functional groups in the molecule, such as the thioester, which would also be cleaved. thermofisher.com
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and methylamine is a fast and effective deprotection reagent, often used in solid-phase synthesis. trilinkbiotech.com
| Method | Reagents | Typical Conditions | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Hydrazinolysis (Ing-Manske) | Hydrazine (NH₂NH₂) | Ethanol, reflux | Adv: High yield, forms stable phthalhydrazide. Disadv: Hydrazine toxicity. | thermofisher.comresearchgate.net |
| Reductive Cleavage | NaBH₄, then Acetic Acid | Isopropanol, rt | Adv: Mild, efficient, avoids hydrazine. | researchgate.netorganic-chemistry.org |
| Alkanolamine Cleavage | Monoethanolamine | 60-100 °C | Adv: Avoids hydrazine and bulky precipitates. | google.com |
| Basic Hydrolysis | Aqueous NaOH or KOH | Heat | Disadv: Harsh conditions, not selective. | thermofisher.com |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Heat | Disadv: Harsh conditions, not selective. | thermofisher.com |
Generation of Primary Amines for Further Derivatization
Once the phthalimide is cleaved, a primary amine is generated. This highly nucleophilic group is a versatile handle for a wide array of subsequent chemical modifications. The resulting aminothiol (B82208) can be used in:
Acylation reactions to form amides.
Alkylation reactions to form secondary or tertiary amines.
Conjugate additions, for example, to α,β-unsaturated carbonyl compounds.
Formation of Schiff bases by reacting with aldehydes or ketones.
This strategy is fundamental in fields like peptide synthesis and the development of bioconjugates, where the controlled introduction of an aminothiol linker is required.
Reactions Involving the Propyl Linker and Terminal Functional Group Interconversions
The propyl linker in N-(3-Acetylthiopropyl)phthalimide is generally a stable, saturated aliphatic chain. Direct functionalization of this sp³-hybridized carbon chain is challenging and less common than transformations at the terminal functional groups. However, the nature of the linker itself is crucial for the spatial orientation and reactivity of the terminal thiol and amine groups.
In the broader context of organic synthesis, linker technology is a critical field, particularly in solid-phase synthesis and the development of functional materials like metal-organic frameworks (MOFs). vdoc.pubresearchgate.netrsc.org The length, rigidity, and electronic properties of a linker can significantly influence the properties of the final product. rsc.orgnih.gov For N-(3-Acetylthiopropyl)phthalimide, the three-carbon chain provides a flexible spacer.
While reactions on the propyl chain itself are not standard, the concept of functional group interconversion at the termini is central to its utility. The sequential deprotection of the thioester and the phthalimide is a prime example of this. A synthetic strategy might first involve deprotection of the thioester to allow the thiol to react (e.g., attachment to a surface or another molecule), followed by the deprotection of the phthalimide to expose the amine for a subsequent, different reaction. This orthogonal deprotection capability is a key feature of this bifunctional linker precursor.
N-(-3-Acetylthiopropyl)phthalimide as an Electrophilic Sulfur Source in C-S Bond Formation
An extensive review of chemical literature and databases reveals no specific examples or research studies where this compound functions directly as an electrophilic sulfur source for the formation of carbon-sulfur (C-S) bonds.
The structure of this compound, which contains a thioacetate (B1230152) group (S-C(O)CH₃), suggests a different mode of reactivity. The sulfur atom in a thioacetate is generally considered nucleophilic, not electrophilic. Typically, molecules of this nature serve as stable, odorless precursors to thiols. The thioacetate group can be cleaved under basic or acidic conditions to unmask the corresponding thiol, in this case, 3-(phthalimido)propane-1-thiol.
This resulting thiol is a nucleophile and can participate in C-S bond formation by attacking electrophilic carbon centers. For a sulfur atom to act as an electrophile, it usually needs to be bonded to a more electronegative atom or a good leaving group, as seen in compound classes like N-sulfenylphthalimides (with a direct N-S bond). nih.govresearchgate.net In this compound, the sulfur is bonded to carbon atoms, making it electronically distinct from true electrophilic sulfur transfer reagents.
No data tables or detailed research findings on the use of this compound as an electrophilic sulfur source could be generated due to the absence of such information in the reviewed literature.
Metal-Catalyzed Reactions and Coordination Chemistry of this compound
There is a notable lack of published research on the metal-catalyzed reactions and coordination chemistry specifically involving this compound.
While the broader class of phthalimide derivatives can undergo various transition-metal-catalyzed reactions, these typically involve the activation of the phthalimide ring itself, such as decarbonylative coupling reactions catalyzed by nickel, palladium, or other metals. stenutz.eu However, no studies were found that utilize this compound as a substrate in such transformations.
From a coordination chemistry perspective, the molecule possesses several potential donor atoms—the oxygen atoms of the phthalimide and acetyl groups, and the sulfur atom of the thioether linkage—that could coordinate to metal centers. The flexible propyl chain could allow it to act as a chelating ligand. Despite this potential, no reports on the synthesis, structure, or reactivity of metal complexes involving this compound as a ligand were identified in the scientific literature. Consequently, no data on its coordination behavior or its use in metal-catalyzed processes can be provided.
Applications of N 3 Acetylthiopropyl Phthalimide in Advanced Organic Synthesis and Materials Science
Role in Complex Molecular Architecture Synthesis
The strategic placement of two distinct and orthogonally protectable functional groups within a single molecule makes N-(3-Acetylthiopropyl)phthalimide a powerful tool for synthetic chemists. This allows for sequential and controlled modifications, enabling the construction of elaborate molecular structures with high precision.
Strategic Use as a Bifunctional Synthetic Intermediate
N-(3-Acetylthiopropyl)phthalimide serves as a key bifunctional building block, offering two reactive sites that can be selectively unmasked and derivatized. The phthalimide (B116566) group provides a masked primary amine, while the thioacetate (B1230152) group conceals a thiol functionality. This dual-functionality allows for the introduction of both nitrogen and sulfur-containing moieties into a target molecule in a stepwise manner.
The general structure of N-(3-Acetylthiopropyl)phthalimide is presented below:
| Property | Value |
| Chemical Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 221218-66-2 |
| Appearance | Off-white to pale yellow solid |
This data is compiled from publicly available chemical information.
Protection of Thiol and Amine Precursors in Multi-step Synthesis
In the realm of multi-step organic synthesis, the protection of reactive functional groups is paramount to prevent undesired side reactions. N-(3-Acetylthiopropyl)phthalimide expertly fulfills this role for both primary amines and thiols.
The phthalimide group is a well-established protecting group for primary amines, known for its stability under a wide range of reaction conditions. It can be readily introduced via the Gabriel synthesis or by reacting the corresponding amine with phthalic anhydride (B1165640). nih.govresearchgate.netresearchgate.net Deprotection is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, cleanly liberating the primary amine. nih.govresearchgate.net This method prevents the common problem of over-alkylation often encountered when using ammonia (B1221849) directly. researchgate.net
Simultaneously, the thioacetate group serves as an effective protecting group for the thiol functionality. Thioacetates are stable to many reagents used in organic synthesis and can be selectively deprotected under basic conditions, such as treatment with sodium hydroxide (B78521) or sodium methoxide (B1231860), to reveal the free thiol. This orthogonal deprotection strategy is crucial when both the amine and thiol need to be manipulated at different stages of a synthetic sequence. The selective deprotection allows for the independent functionalization of the nitrogen and sulfur atoms.
Table of Deprotection Methods:
| Protected Group | Reagents for Deprotection | Functional Group Revealed |
| Phthalimide | Hydrazine (N2H4), Acid (e.g., H3O+), Base (e.g., NaOH) | Primary Amine (-NH2) |
| Thioacetate | Base (e.g., NaOH, NaOMe) | Thiol (-SH) |
Building Blocks for Heterocyclic Scaffolds
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. mdpi.com N-(3-Acetylthiopropyl)phthalimide provides a convenient starting point for the synthesis of various sulfur-containing nitrogen heterocycles.
Following the deprotection of either or both functional groups, the resulting amine and thiol can participate in a variety of cyclization reactions. For instance, intramolecular cyclization can lead to the formation of thiazine (B8601807) derivatives. Alternatively, intermolecular reactions with other bifunctional reagents can yield a wide array of more complex heterocyclic systems. The ability to introduce both a nitrogen and a sulfur atom from a single, stable precursor simplifies synthetic routes and expands the accessible chemical space for drug discovery and materials development. researchgate.netmdpi.com
Precursor in the Synthesis of Amino Acids via Phthalimide Methodologies
The Gabriel synthesis and its variations are classical and reliable methods for the preparation of α-amino acids. sigmaaldrich.comsphinxsai.com N-(3-Acetylthiopropyl)phthalimide can be envisioned as a precursor for the synthesis of non-proteinogenic amino acids containing a thiol side chain.
By analogy to the standard Gabriel synthesis, the phthalimide nitrogen can act as a nucleophile to alkylate a suitable α-halo ester. Subsequent hydrolysis of the ester and the phthalimide group would yield an amino acid. In the case of N-(3-Acetylthiopropyl)phthalimide, the propyl chain already extends from the nitrogen atom. Further synthetic manipulations, potentially involving the deprotection and oxidation of the thiol to a sulfonic acid, could lead to the formation of unique amino acid analogues. While direct synthesis of proteinogenic amino acids from this specific precursor is not the primary application, its structure lends itself to the creation of novel amino acid derivatives for peptidomimetic and drug design studies. sphinxsai.com
Integration into Polymer and Advanced Materials Research
The unique chemical handles on N-(3-Acetylthiopropyl)phthalimide also make it a valuable component in the design and synthesis of functional polymers and advanced materials.
Precursor for Functional Monomers and Crosslinkers
The development of functional polymers with tailored properties is a major focus of modern materials science. N-(3-Acetylthiopropyl)phthalimide can be transformed into a functional monomer for incorporation into polymer chains. For example, after deprotection of the amine, it can be reacted with polymerizable groups like acrylates or methacrylates. The resulting monomer, containing a protected thiol side chain, can then be copolymerized with other monomers to introduce specific functionalities into the polymer backbone.
Furthermore, upon deprotection of the thioacetate groups in the resulting polymer, the free thiols can act as sites for crosslinking, leading to the formation of polymer networks with enhanced mechanical and thermal properties. The thiol groups can also be used for post-polymerization modification, allowing for the attachment of biomolecules, nanoparticles, or other functional moieties, thereby creating advanced materials for applications in areas such as drug delivery, biosensing, and catalysis.
Applications in Surface Modification and Bioconjugation Chemistry (Non-Therapeutic Tools)
The primary role of N-(-3-Acetylthiopropyl)phthalimide in this context is as a precursor to a thiol-functionalized linker. The acetyl group serves as a stable protecting group for the highly reactive thiol. This protection allows for the stable storage and handling of the compound. The true utility is unlocked upon the selective removal of the acetyl group, typically through treatment with a base such as hydroxylamine (B1172632) or hydrazine, which exposes the free thiol (-SH).
This reactive thiol is the key to its application in surface modification and bioconjugation. Thiols are known to form strong coordinate bonds with the surfaces of noble metals, particularly gold. This property allows for the straightforward formation of self-assembled monolayers (SAMs) on gold surfaces. By immersing a gold substrate in a solution containing the deprotected N-(-3-mercaptopropyl)phthalimide, a dense, organized monolayer is formed, modifying the surface properties of the gold. The phthalimide groups, being rigid and planar, can influence the packing and electronic characteristics of the monolayer.
In bioconjugation, the unmasked thiol is a powerful tool for covalently linking the molecule to biomacromolecules like proteins or peptides. A common strategy involves reacting the thiol with a maleimide-functionalized biomolecule. This reaction, known as a Michael addition, proceeds efficiently under mild, aqueous conditions to form a stable thioether bond. This allows researchers to attach the phthalimide-containing tag to specific sites on a protein, for instance, to probe protein structure or interactions.
| Component | Function | Relevant Chemistry |
| Phthalimide Group | Provides a rigid, planar, and hydrophobic tag. Influences molecular packing in self-assembled monolayers. | Aromatic stacking (π-π interactions) |
| Propyl Linker | A flexible spacer that separates the phthalimide head from the reactive group. | C-C sigma bonds |
| Acetylthio Group (-S-C(O)CH₃) | A protected thiol that prevents premature, unwanted reactions. | Thioester |
| Free Thiol Group (-SH) | The reactive handle for surface attachment and bioconjugation. | Thiol-gold binding, Thiol-maleimide Michael addition |
Contributions to Electrochromic Material Development
The development of efficient and stable electrochromic materials, which change color in response to an electrical voltage, is a significant area of materials science research. Phthalimide derivatives have been identified as promising candidates for cathodic electrochromic materials—materials that color upon electrochemical reduction. nih.govmdpi.com
Studies on related naphthalene (B1677914) phthalimide derivatives have shown that the phthalimide core is an effective electron-accepting unit. mdpi.com These molecules undergo reversible electrochemical reduction, which leads to the formation of stable radical anions. mdpi.com This redox process is accompanied by a distinct change in the material's optical properties, typically causing new absorption bands to appear in the UV-visible spectrum. nih.govresearchgate.net
While this compound itself may not be the final electrochromic material, its structure is highly relevant. The phthalimide portion provides the essential electrochromic activity. The acetylthiopropyl chain provides a crucial functional handle for incorporating this electrochromic core into a device. After deprotection to the free thiol, the molecule can be anchored onto a conductive electrode surface (like gold or ITO) or copolymerized into a conductive polymer matrix. This allows for the fabrication of stable, solid-state electrochromic films and devices.
| Compound Type | Electrochemical Process | Observed Property Change | Relevance of this compound |
| Naphthalene Phthalimide Derivatives | Reversible one-electron reduction | Appearance of new absorption bands in the visible spectrum upon reduction | The phthalimide core acts as the electrochemically active component. |
| Pyromellitic Diimides | Stronger electron-acceptor than monoimides, easier to reduce | Generation of stable radical anions | The imide structure is key to the cathodic coloring behavior. |
| This compound | Provides the phthalimide electrochrome and a thiol anchor | Enables tethering of the electrochromic unit to surfaces or polymers | The propylthio linker facilitates integration into electrochromic systems. |
Exploration in Chemical Biology as Molecular Probes and Tools
In chemical biology, small molecules are designed as tools to study and manipulate biological systems. The specific functionalities within this compound lend themselves to the design of specialized molecular probes.
The thioester bond within the acetylthio group is a key feature for designing enzyme-responsive probes. This bond is susceptible to cleavage by certain classes of enzymes, such as thioesterases. This reactivity can be harnessed to create probes that signal the presence or activity of a target enzyme in vitro.
A hypothetical probe could be designed where the cleavage of the acetyl group by an enzyme unmasks the thiol. This "uncaging" event can be designed to trigger a subsequent, signal-generating reaction. For example, the newly formed thiol could initiate an intramolecular cyclization that releases a fluorescent reporter molecule. By monitoring the increase in fluorescence over time, researchers can quantify the rate of the enzymatic reaction and study its mechanism. This approach provides a powerful method for screening enzyme inhibitors or characterizing enzyme kinetics in a controlled laboratory setting.
| Probe Component | Role in Mechanism | Enzymatic Interaction | Signal Generation |
| Acetylthio Group | "Caged" or "masked" reactive group. | Substrate for thioesterase enzymes. | Cleavage unmasks the thiol group. |
| Phthalimide & Linker | Molecular scaffold. | Can be modified to enhance enzyme recognition or specificity. | Positions the thiol for a secondary reaction. |
| Reporter Moiety (Hypothetical) | A fluorophore or chromophore attached to the scaffold. | N/A | Released or activated upon thiol-triggered cyclization. |
The conjugation of peptides and oligonucleotides is a widely used strategy to improve the properties of these biomolecules, such as cellular uptake or stability. nih.gov this compound provides a means to introduce a well-defined, non-native structural element into these conjugates for detailed structural analysis.
The synthesis involves functionalizing a peptide or oligonucleotide with a thiol-reactive group, such as a maleimide. nih.gov Separately, the this compound is deprotected to yield the free thiol. The two components are then reacted to form a stable conjugate. nih.gov
Once incorporated, the phthalimide group serves as a bulky and conformationally restricted probe. Its presence can significantly influence the three-dimensional structure of the resulting peptidomimetic or oligonucleotide conjugate. Researchers can then use techniques like NMR spectroscopy or circular dichroism to investigate how this synthetic modification alters the folding, hybridization, or binding interactions of the biomolecule. This provides valuable insights into the structure-function relationships of complex biomolecular systems.
| Conjugation Step | Description | Key Reagents/Functionalities |
| Biomolecule Functionalization | A thiol-reactive group is introduced into the peptide or oligonucleotide. | Maleimide-functionalized linkers |
| Probe Deprotection | The acetyl group is removed from this compound. | Hydroxylamine, Base |
| Conjugation Reaction | The deprotected thiol probe is reacted with the functionalized biomolecule. | Thiol-maleimide Michael addition |
| Structural Analysis | The structure of the final conjugate is investigated. | NMR, Circular Dichroism, X-ray Crystallography |
Applications in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Peptides and other small molecules can be designed to self-assemble into highly ordered, functional nanostructures like fibers, gels, or sheets. nih.gov
This compound possesses several features that make it an interesting building block for such systems.
π-π Stacking: The flat, electron-deficient aromatic surface of the phthalimide group can participate in strong π-π stacking interactions with other aromatic molecules. This is a powerful directional force for driving one-dimensional self-assembly.
Redox-Switchable Assembly: After deprotection, the thiol group can be reversibly oxidized to form a disulfide bond. This allows for the creation of "smart" materials where the self-assembly process is triggered or reversed by changing the redox environment. For example, individual molecules could be linked into oligomers or polymers through disulfide bond formation, leading to the creation of a gel or film. Subsequent addition of a reducing agent would break these bonds and disassemble the structure.
By tuning conditions such as solvent, concentration, or pH, these molecules could potentially be guided to self-assemble into a variety of ordered supramolecular structures, making them useful components for developing responsive materials and complex molecular systems. nih.gov
| Interaction Type | Driving Force | Relevant Molecular Part | Potential Supramolecular Structure |
| π-π Stacking | Interaction between aromatic rings. | Phthalimide group | Nanofibers, stacks, columns |
| Disulfide Bonding | Covalent bond formation between two thiols. | Deprotected Thiol group | Covalently-linked polymers, cross-linked gels |
| Van der Waals / Hydrophobic | Exclusion from aqueous solvent. | Entire molecule, especially propyl chain and phthalimide | Micelles, aggregates, films |
| Coordination Bonding | Interaction between thiol and metal ions. | Deprotected Thiol group | Metallo-supramolecular polymers or cages |
Mechanistic Insights and Reaction Pathway Elucidation for N 3 Acetylthiopropyl Phthalimide
Mechanism of Acetyl Thioester Hydrolysis and Thiol Release
The liberation of the free thiol from the acetyl thioester moiety is a crucial step for subsequent reactions involving the sulfur nucleophile. This transformation is typically achieved through hydrolysis, which can be catalyzed by either acid or base.
Under basic conditions, such as treatment with sodium hydroxide (B78521), the hydrolysis of the thioester proceeds through a bimolecular acyl substitution (BAc2) mechanism. rsc.orgsigmaaldrich.com The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the C-S bond is cleaved, releasing the thiolate anion and acetic acid. The thiolate is then protonated during workup to yield the free thiol. The reaction is generally considered irreversible due to the stability of the resulting carboxylate.
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acetyl thioester.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of the thiolate anion as the leaving group.
Protonation: The thiolate anion is protonated by a proton source (e.g., water or during acidic workup) to form the final free thiol product.
Acid-catalyzed hydrolysis of thioesters also proceeds via a nucleophilic acyl substitution mechanism. pearson.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the thiol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and the free thiol. youtube.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation: The carbonyl oxygen is protonated by an acid catalyst.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the attacking water molecule to the sulfur atom.
Leaving Group Departure: The protonated thiol group departs as a neutral leaving group.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.
| Catalyst | Key Steps | Intermediate |
| Base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of thiolate. rsc.orgsigmaaldrich.com | Tetrahedral oxyanion |
| Acid (e.g., H₃O⁺) | Protonation of carbonyl, nucleophilic attack by H₂O, proton transfer, elimination of thiol. pearson.comyoutube.com | Protonated tetrahedral intermediate |
Detailed Pathways of Phthalimide (B116566) Deprotection and Amine Formation
The phthalimide group is a common protecting group for primary amines, and its removal is a key step in many synthetic sequences. Two primary methods for the deprotection of the phthalimide in N-(-3-Acetylthiopropyl)phthalimide to reveal the primary amine are the Ing-Manske procedure (hydrazinolysis) and reductive cleavage.
Hydrazinolysis (Ing-Manske Procedure): This is the most common method for phthalimide deprotection. The reaction involves treating the phthalimide-protected compound with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) or THF at room temperature or with gentle heating. pearson.comnih.gov The mechanism proceeds through a two-step nucleophilic acyl substitution process.
Nucleophilic Attack: One of the nitrogen atoms of the highly nucleophilic hydrazine molecule attacks one of the carbonyl carbons of the phthalimide ring.
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the phthalimide ring to form a hydrazide intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group.
Formation of Phthalhydrazide (B32825) and Amine: This leads to the formation of the highly stable, five-membered phthalhydrazide ring and the release of the desired primary amine.
Reductive Cleavage: An alternative, milder method for phthalimide deprotection involves reduction with sodium borohydride (B1222165) (NaBH₄) followed by an acidic workup. gonzaga.edualfa-chemistry.com This method is particularly useful when the substrate is sensitive to the basic conditions of hydrazinolysis.
Reduction: Sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming a hemiaminal intermediate.
Further Reduction/Rearrangement: This is followed by further reduction or rearrangement to form an o-hydroxymethyl benzamide (B126) derivative.
Lactonization and Amine Release: Upon acidic workup, this intermediate undergoes lactonization to form phthalide, releasing the primary amine. gonzaga.edu This method is noted for proceeding without significant loss of optical activity in chiral substrates. nih.govgonzaga.edu
| Deprotection Method | Reagent | Key Intermediate(s) | Byproduct |
| Hydrazinolysis | Hydrazine (N₂H₄) pearson.comnih.gov | Hydrazide | Phthalhydrazide |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), then acid gonzaga.edualfa-chemistry.com | Hemiaminal, o-hydroxymethyl benzamide | Phthalide |
Reaction Dynamics in C-S Bond Formation and Nucleophilic Substitutions
The synthesis of this compound itself involves key bond-forming reactions, primarily the formation of the C-N bond of the phthalimide and the C-S bond of the thioester.
C-N Bond Formation (Gabriel Synthesis): The phthalimide moiety is typically introduced via a nucleophilic substitution reaction known as the Gabriel synthesis. numberanalytics.com In this method, potassium phthalimide acts as a nucleophile and displaces a leaving group (e.g., a halide) from an alkyl substrate. For the synthesis of this compound, this would involve the reaction of potassium phthalimide with a 3-halopropyl thioacetate (B1230152). The reaction proceeds via a standard SN2 mechanism, where the phthalimide anion attacks the carbon atom bearing the leaving group, leading to inversion of configuration if the carbon is a stereocenter.
C-S Bond Formation (Michael Addition): An alternative and powerful method for forming the C-S bond is through a Michael addition (conjugate addition) reaction. numberanalytics.comwikipedia.orgmasterorganicchemistry.com In this scenario, a thiol (or thiolate) acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound. For the synthesis of a precursor to this compound, this could involve the addition of thioacetic acid to N-allylphthalimide.
The Michael addition of a thiol can proceed through two main pathways:
Nucleophilic (Base-Catalyzed) Pathway: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the α,β-unsaturated system, forming an enolate intermediate which is subsequently protonated to give the final product. alfa-chemistry.com
Radical Pathway: The addition can also be initiated by radical initiators or light. A thiyl radical is generated, which then adds to the alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to propagate the chain reaction. wikipedia.orgnih.gov The radical addition typically results in an anti-Markovnikov product. wikipedia.org
| Reaction Type | Nucleophile/Initiator | Electrophile/Substrate | Mechanism |
| Gabriel Synthesis (C-N) | Potassium Phthalimide numberanalytics.com | Alkyl Halide | SN2 numberanalytics.com |
| Michael Addition (C-S) | Thiol/Thiolate or Thiyl Radical alfa-chemistry.comwikipedia.org | α,β-Unsaturated Carbonyl | Conjugate Addition (Nucleophilic or Radical) numberanalytics.comnih.gov |
| Thioester Formation | Thioacetate Salt | Alkyl Halide | SN2 wikipedia.org |
Redox Chemistry Mechanisms and Oxidative Pathways of the Thiol Moiety
Once the acetyl group is removed to unveil the free thiol, this functional group can participate in a variety of redox reactions. The sulfur atom in a thiol is in a low oxidation state (-2) and is readily oxidized.
The most common oxidative pathway for thiols is the formation of a disulfide bond (S-S). This can occur through several mechanisms:
One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as an intermediate. Two thiyl radicals can then combine to form a disulfide bond. This process can be initiated by metal ions or other one-electron oxidants. nih.gov
Two-Electron Oxidation: Thiols can be oxidized by two-electron oxidants like hydrogen peroxide or halogens. This often leads to the formation of a sulfenic acid (RSOH) as an initial product. nih.gov The sulfenic acid is a reactive intermediate and can react with another thiol molecule to form a disulfide and water.
Further oxidation of the sulfur moiety can lead to higher oxidation states:
Sulfinic Acid (RSO₂H): If a stronger oxidizing agent or an excess of the oxidant is used, the sulfenic acid can be further oxidized to a sulfinic acid.
Sulfonic Acid (RSO₃H): Under even more vigorous oxidative conditions, the sulfinic acid can be oxidized to a sulfonic acid, which is the most stable oxidation state of organosulfur compounds.
The specific products of thiol oxidation are highly dependent on the nature of the oxidant, the reaction conditions (pH, solvent), and the structure of the thiol-containing molecule. nih.gov
| Oxidation Product | Sulfur Oxidation State | Key Intermediate(s) |
| Disulfide (R-S-S-R) | -1 | Thiyl Radical (RS•), Sulfenic Acid (RSOH) nih.gov |
| Sulfenic Acid (R-SOH) | 0 | - |
| Sulfinic Acid (R-SO₂H) | +2 | Sulfenic Acid |
| Sulfonic Acid (R-SO₃H) | +4 | Sulfinic Acid |
Stereochemical Considerations in Synthesis and Transformations
Stereochemistry can be a critical aspect in the synthesis and subsequent reactions of this compound, particularly if the propyl chain contains stereocenters.
During C-S Bond Formation: If the C-S bond is formed via a Michael addition to a prochiral α,β-unsaturated system, a new stereocenter can be created at the β-carbon. The stereochemical outcome of this addition can be influenced by several factors:
Chiral Catalysts: The use of chiral catalysts can promote the formation of one enantiomer over the other (asymmetric Michael addition).
Substrate Control: The existing stereocenters in the Michael acceptor or the nucleophile can direct the approach of the incoming group, leading to diastereoselectivity. The reaction often proceeds through a transition state that minimizes steric interactions. youtube.com For cyclic systems, the enolate intermediate may adopt a preferred chair or twist-boat conformation that dictates the stereochemistry of protonation. youtube.com
During C-N Bond Formation: If the Gabriel synthesis is performed on a substrate with a chiral center bearing the leaving group, the reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at that center.
During Deprotection: The deprotection of the phthalimide and thioester groups must be considered for their potential to affect existing stereocenters.
The reductive deprotection of phthalimides with NaBH₄ is known to be a mild method that proceeds with no measurable loss of optical activity, making it suitable for stereochemically sensitive substrates. nih.govgonzaga.edu
Hydrolysis of the thioester does not typically affect adjacent stereocenters.
Therefore, controlling the stereochemistry during the key bond-forming steps is essential for the synthesis of stereochemically pure this compound and its derivatives.
Computational and Theoretical Investigations of N 3 Acetylthiopropyl Phthalimide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure and intrinsic reactivity of N-(3-Acetylthiopropyl)phthalimide. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of electron distribution and orbital energies.
Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. For phthalimide (B116566) derivatives, the HOMO is often localized on the benzene (B151609) ring of the phthalimide group, while the LUMO is distributed over the carbonyl groups. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
The presence of the thioester group in the side chain introduces additional reactive sites. The sulfur atom, with its lone pairs, can act as a nucleophile, while the carbonyl carbon of the acetyl group is an electrophilic center. Quantum chemical calculations can quantify the partial charges on these atoms, providing a more detailed map of the molecule's reactivity. For instance, in related thioester-containing compounds, the sulfur atom is a known site for oxidative reactions and interactions with soft metals.
Table 1: Representative Calculated Electronic Properties of a Model Phthalimide Derivative
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are representative and based on typical calculations for N-alkylphthalimides. Specific values for N-(3-Acetylthiopropyl)phthalimide would require dedicated calculations.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the energetics of chemical reactions and elucidating the structures of transition states. For N-(3-Acetylthiopropyl)phthalimide, DFT can be employed to investigate various potential reactions, such as hydrolysis of the thioester, nucleophilic substitution at the propyl chain, or reactions involving the phthalimide ring.
A key application of DFT is the calculation of reaction profiles, which map the energy of the system as it progresses from reactants to products through a transition state. The height of the energy barrier, known as the activation energy, determines the reaction rate. For the hydrolysis of the thioester bond in N-(3-Acetylthiopropyl)phthalimide, DFT calculations can model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-S bond.
Studies on similar thioesters have shown that the activation energies for hydrolysis can be significantly influenced by the surrounding chemical environment and the presence of catalysts. DFT calculations can model these effects by including explicit solvent molecules or catalytic species in the computational model.
Furthermore, DFT is instrumental in studying the thermodynamics of reactions, determining whether a reaction is exothermic or endothermic by calculating the enthalpy change (ΔH). For example, the formation of N-(3-Acetylthiopropyl)phthalimide from phthalimide and 3-acetylthiopropyl bromide can be modeled to predict the reaction's feasibility and yield.
Table 2: Hypothetical DFT Calculated Energetics for Thioester Hydrolysis
| Parameter | Value (kcal/mol) | Significance |
| Activation Energy (uncatalyzed) | 25 | Energy barrier for the reaction to occur without a catalyst. |
| Activation Energy (acid-catalyzed) | 15 | Lower energy barrier in the presence of an acid catalyst, indicating a faster reaction. |
| Reaction Enthalpy (ΔH) | -10 | The reaction is exothermic and releases heat. |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT studies on reaction energetics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of N-(3-Acetylthiopropyl)phthalimide. Unlike static quantum chemical calculations, MD simulations account for temperature and solvent effects, providing a more realistic representation of the molecule's behavior in a condensed phase.
Intermolecular interactions play a critical role in the physical properties of N-(3-Acetylthiopropyl)phthalimide, such as its melting point, solubility, and crystal packing. MD simulations can model the interactions between multiple molecules, revealing the nature and strength of non-covalent forces like van der Waals interactions, dipole-dipole interactions, and potential weak hydrogen bonds involving the carbonyl oxygens. In the solid state, these interactions dictate the crystal lattice structure. In solution, interactions with solvent molecules determine solubility and can influence conformational preferences. For instance, studies on other N-alkylphthalimides have highlighted the importance of π-π stacking interactions between the phthalimide rings in crystal packing.
Table 3: Representative Conformational Analysis Data from MD Simulations of an N-Alkylphthalimide
| Dihedral Angle | Most Populous Range | Energy Barrier (kcal/mol) |
| N-C-C-C (propyl chain) | 170-190° (anti) | 3.5 |
| C-C-C-S (propyl-thioester) | 60-80° (gauche) | 2.8 |
Note: This data is representative of what would be obtained from MD simulations and is not specific to N-(3-Acetylthiopropyl)phthalimide.
In Silico Prediction of Spectroscopic Properties and Molecular Behavior
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These in silico predictions can aid in the structural elucidation of N-(3-Acetylthiopropyl)phthalimide and provide a deeper understanding of its electronic transitions and vibrational modes.
The prediction of NMR chemical shifts is a common application of quantum chemical calculations, often using DFT with specialized basis sets. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. For N-(3-Acetylthiopropyl)phthalimide, this would involve predicting the ¹H and ¹³C chemical shifts for the protons and carbons in the phthalimide ring and the acetylthiopropyl chain.
IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can be used to assign the peaks in an experimental spectrum to specific bond stretches, bends, and torsions. For N-(3-Acetylthiopropyl)phthalimide, characteristic peaks would include the C=O stretching vibrations of the imide and thioester groups, C-N stretching, and various C-H vibrations.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For N-(3-Acetylthiopropyl)phthalimide, the electronic transitions are likely to be π-π* transitions within the phthalimide ring.
Table 4: Illustrative In Silico Predicted Spectroscopic Data for a Phthalimide Derivative
| Spectroscopic Technique | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 7.8 | Aromatic protons of the phthalimide ring |
| ¹³C NMR Chemical Shift (ppm) | 168 | Carbonyl carbons of the imide group |
| IR Frequency (cm⁻¹) | 1715 | C=O stretching of the imide |
| UV-Vis λmax (nm) | 295 | π-π* transition in the phthalimide ring |
Note: These are illustrative values and the actual predicted data for N-(3-Acetylthiopropyl)phthalimide would require specific calculations.
Compound Names Mentioned
| Compound Name |
| N-(3-Acetylthiopropyl)phthalimide |
| 3-acetylthiopropyl bromide |
| Phthalimide |
Analytical Methodologies for the Characterization and Quantification of N 3 Acetylthiopropyl Phthalimide
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and intricate structural features of N-(3-Acetylthiopropyl)phthalimide. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of N-(3-Acetylthiopropyl)phthalimide. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-Acetylthiopropyl)phthalimide is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 3-acetylthiopropyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.7-7.9 ppm), characteristic of the AA'BB' spin system of a disubstituted benzene (B151609) ring. researchgate.netresearchgate.net The protons of the propyl chain would present as multiplets, with chemical shifts influenced by their proximity to the electronegative nitrogen and sulfur atoms. Specifically, the methylene (B1212753) group attached to the nitrogen (N-CH₂) would be expected around 3.8 ppm, the central methylene group (CH₂-CH₂-S) around 2.1 ppm, and the methylene group adjacent to the sulfur (S-CH₂) around 3.1 ppm. The methyl protons of the acetyl group would appear as a sharp singlet around 2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbons of the phthalimide group are expected to resonate at the lowest field, typically around 168 ppm. rsc.org The aromatic carbons of the phthalimide ring would appear in the range of 123-134 ppm. researchgate.net The carbons of the propyl chain and the acetyl group would be found in the upfield region. The expected chemical shifts would be approximately 37 ppm for the N-CH₂, 28 ppm for the central CH₂, 29 ppm for the S-CH₂, 30 ppm for the acetyl methyl carbon, and a downfield signal around 196 ppm for the acetyl carbonyl carbon.
A representative, though not identical, ¹³C NMR dataset for a phthalimide analog is presented in the table below to illustrate the typical chemical shift ranges for the core structure. tcichemicals.com
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 167.0 |
| Aromatic C (quaternary) | 132.1 |
| Aromatic C-H | 134.3, 123.6 |
| Aliphatic C | 27.0 - 77.7 |
This data is for N-propargylphthalimide and serves as an illustrative example. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in N-(3-Acetylthiopropyl)phthalimide.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Key expected absorptions for N-(3-Acetylthiopropyl)phthalimide include:
C=O stretching: Strong absorption bands around 1770 cm⁻¹ and 1710 cm⁻¹ characteristic of the symmetric and asymmetric stretching of the phthalimide carbonyl groups. chemmethod.com
C-N stretching: Bands in the region of 1380-1410 cm⁻¹.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.
C=O stretching (acetyl): A sharp band around 1695 cm⁻¹.
S-C stretching: Weaker bands in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. A computed Raman spectrum for N-(-3-Acetylthiopropyl)phthalimide indicates characteristic peaks that can aid in its identification. spectrabase.com While experimental data is preferable, computed spectra can offer valuable predictive insights into the expected vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For N-(3-Acetylthiopropyl)phthalimide, with a molecular weight of 263.31 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 263. researchgate.netnist.gov
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. Common fragmentation pathways for N-substituted phthalimides include the cleavage of the N-substituent and fragmentation of the phthalimide ring itself. nist.gov Expected fragments for N-(3-Acetylthiopropyl)phthalimide could include ions corresponding to the loss of the acetyl group (CH₃CO), the thioacetyl group (CH₃COS), and the entire propyl chain, as well as fragments characteristic of the phthalimide core, such as the ion at m/z 147 (phthalimide cation) and m/z 104 (o-cyanobenzoyl cation). mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating N-(3-Acetylthiopropyl)phthalimide from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of N-substituted phthalimides. tcichemicals.comtcichemicals.comhhu.de A reversed-phase HPLC method would be suitable for analyzing N-(3-Acetylthiopropyl)phthalimide. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A typical HPLC analysis for a related N-substituted phthalimide might utilize the following parameters:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at a specific wavelength (e.g., 220 nm) |
| Flow Rate | 1.0 mL/min |
This method allows for the separation of the target compound from any starting materials, by-products, or degradation products, providing a quantitative measure of its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like N-(3-Acetylthiopropyl)phthalimide. The method's high resolution and sensitivity make it suitable for purity assessment and quantitative analysis.
In a typical GC analysis, the sample containing N-(3-Acetylthiopropyl)phthalimide is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The choice of the stationary phase is critical and is based on the polarity of the analyte. For phthalimide derivatives, a non-polar or medium-polarity stationary phase is often effective. rsc.org
A flame ionization detector (FID) is commonly used for the detection of N-(3-Acetylthiopropyl)phthalimide due to its high sensitivity to organic compounds. rsc.org The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. researchgate.net
For the analysis of N-(3-Acetylthiopropyl)phthalimide, a temperature-programmed approach is typically employed to ensure efficient separation and good peak shape. The analysis of similar phthalic anhydride (B1165640) derivatives has been successfully performed using a temperature program that starts at a lower temperature and gradually increases to a higher temperature. oup.com
Table 1: Illustrative GC Parameters for the Analysis of N-(3-Acetylthiopropyl)phthalimide
| Parameter | Value |
| Column | HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Stationary Phase | 5% Phenyl Methyl Siloxane oup.com |
| Injector Temperature | 250 °C oup.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen oup.com |
| Flow Rate | 1.0 mL/min oup.com |
| Oven Program | Initial temperature 80 °C, ramp to 220 °C at 10 °C/min, then to 280 °C at 25 °C/min oup.com |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 oup.com |
This table presents a hypothetical set of parameters based on the analysis of structurally related compounds and general GC principles. Actual conditions may require optimization.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. umass.eduthieme.de In the synthesis of N-(3-Acetylthiopropyl)phthalimide, TLC can be used to track the consumption of starting materials and the formation of the desired product. youtube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel, a highly polar stationary phase. orgchemboulder.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation of the components in the mixture occurs as the mobile phase moves up the plate by capillary action. orgchemboulder.com The polarity of the compounds determines their mobility; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. nih.gov
For N-(3-Acetylthiopropyl)phthalimide, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is likely to provide good separation. The progress of the reaction can be visualized by comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product on the same TLC plate. youtube.com
Visualization of the spots is often achieved using a UV lamp, as phthalimide derivatives are typically UV-active, appearing as dark spots on a fluorescent background. orgchemboulder.com Alternatively, iodine vapor can be used, which reversibly stains organic compounds, appearing as brown spots. umass.edu For specific detection of the thioester functionality, a specialized spray reagent can be employed. A spray containing a mixture of hydroxylamine (B1172632) and ferric chloride can be used to visualize thioesters as colored spots. researchgate.net
Table 2: Example TLC System for Monitoring the Synthesis of N-(3-Acetylthiopropyl)phthalimide
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates nih.gov |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) - requires optimization |
| Spotting | Capillary tubes or micropipettes nih.gov |
| Development | In a closed chamber saturated with the mobile phase vapor orgchemboulder.com |
| Visualization | 1. UV light (254 nm) orgchemboulder.com 2. Iodine vapor umass.edu 3. Thioester-specific stain (e.g., hydroxylamine/FeCl3) researchgate.net |
Advanced Hyphenated Techniques for Complex Mixture Analysis
For the analysis of N-(3-Acetylthiopropyl)phthalimide in complex matrices, such as reaction by-products or environmental samples, more sophisticated analytical methods are required. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples a gas chromatograph with a mass spectrometer. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. oup.comnih.gov This technique is invaluable for confirming the identity of N-(3-Acetylthiopropyl)phthalimide and for identifying any impurities present in the sample. The selected reaction monitoring (SRM) mode in a triple quadrupole mass spectrometer can offer even higher selectivity and sensitivity for trace-level analysis in complex samples. thermofisher.com
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) offers an alternative for the analysis of N-(3-Acetylthiopropyl)phthalimide, particularly if the compound has limited thermal stability or volatility. mdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A C18 reversed-phase column is commonly used for the separation of moderately polar organic compounds. mdpi.com The DAD provides UV-Vis spectra of the eluting peaks, aiding in their identification, while an MS detector provides definitive structural information.
These advanced hyphenated techniques provide a comprehensive analytical toolkit for the detailed characterization and quantification of N-(3-Acetylthiopropyl)phthalimide in a variety of sample types.
Future Research on N-(3-Acetylthiopropyl)phthalimide: Paving New Avenues in Chemical Science
The compound N-(3-Acetylthiopropyl)phthalimide, a derivative of phthalimide, stands at a crossroads of significant potential in various scientific domains. sigmaaldrich.com While the phthalimide scaffold is well-explored for its diverse biological activities and applications in materials, the specific functionalities of the acetylthiopropyl group introduce unique avenues for future research. japsonline.com This article outlines prospective research directions focused exclusively on N-(3-Acetylthiopropyl)phthalimide, emphasizing innovations in its synthesis, material science applications, high-throughput methodologies, computational research, and its role in bio-orthogonal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Acetylthiopropyl)phthalimide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution using potassium phthalimide and a brominated precursor (e.g., 3-bromoacetylthiopropane). Optimization involves varying solvents (e.g., DMF, acetonitrile), bases (e.g., NaHCO₃, K₂CO₃), and temperatures. For example, evidence from analogous phthalimide derivatives suggests that refluxing in DMF at 80–100°C for 12–24 hours improves yields . Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification typically employs column chromatography or recrystallization.
Q. How is the structural integrity of N-(3-Acetylthiopropyl)phthalimide confirmed post-synthesis?
- Methodology : Characterization combines spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Peaks for the phthalimide ring (δ ~7.8–7.9 ppm for aromatic protons) and the acetylthiopropyl chain (δ ~2.5–3.5 ppm for methyl/methylene groups) confirm connectivity .
- FT-IR : Stretching bands at ~1770 cm⁻¹ (imide C=O) and ~1700 cm⁻¹ (acetyl C=O) validate functional groups .
- X-ray crystallography (if applicable): Resolves bond lengths and angles, as demonstrated for structurally similar phthalimide derivatives .
Q. What are the primary applications of N-(3-Acetylthiopropyl)phthalimide in organic synthesis?
- Methodology : The compound serves as a versatile intermediate:
- Protecting groups : The phthalimide moiety shields amines during multi-step syntheses. Deprotection uses hydrazine or methylamine to regenerate free amines .
- Radical reactions : The acetylthio group may act as a radical acceptor in photoredox catalysis, analogous to Ru(bpy)₃²⁺-mediated processes for C–C bond formation .
Advanced Research Questions
Q. How does the acetylthiopropyl substituent influence the electronic and steric properties of the phthalimide core in catalytic systems?
- Methodology : Computational studies (DFT) compare electron density distributions and frontier molecular orbitals (HOMO/LUMO) of N-(3-Acetylthiopropyl)phthalimide with unsubstituted phthalimide. Experimental validation involves cyclic voltammetry to measure redox potentials, which correlate with catalytic activity in photoredox reactions . Steric effects are assessed via X-ray crystallography or NOESY NMR to evaluate conformational flexibility .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oxidation) during the synthesis or application of N-(3-Acetylthiopropyl)phthalimide?
- Methodology :
- Hydrolysis prevention : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during synthesis. Stabilize the acetylthio group with chelating agents (e.g., EDTA) in aqueous media .
- Oxidation control : Add antioxidants (e.g., BHT) or perform reactions under reduced light exposure to minimize radical-induced degradation .
Q. How can the bioactivity of N-(3-Acetylthiopropyl)phthalimide be systematically evaluated, and what are key assay design considerations?
- Methodology :
- Antioxidant assays : Measure DPPH radical scavenging (IC₅₀) and compare with standards like ascorbic acid. Adjust concentrations (0.1–10 mg/mL) and incubation times (30–60 minutes) to optimize sensitivity .
- Enzyme inhibition : Use Ellman’s method for acetylcholinesterase (AChE) inhibition. Include controls (e.g., galantamine) and validate via Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
Q. What analytical challenges arise in quantifying N-(3-Acetylthiopropyl)phthalimide in complex matrices (e.g., biological samples), and how are they addressed?
- Methodology :
- Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from proteins/lipids.
- Quantification : Employ HPLC-MS/MS with a reversed-phase C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Validate via calibration curves (R² > 0.99) and spike-recovery tests (≥80% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
